molecular formula C7H4N2O3S B081354 6-Nitro-benzooxazole-2-thiol CAS No. 14541-93-6

6-Nitro-benzooxazole-2-thiol

Cat. No.: B081354
CAS No.: 14541-93-6
M. Wt: 196.19 g/mol
InChI Key: GCVNWXZRBBCASB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Nitro-benzooxazole-2-thiol are not fully elucidated. Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves non-covalent bonds, such as π-π stacking or π-cation interaction with the host molecule, and hydrogen bonding .

Cellular Effects

The cellular effects of this compound are not well-studied. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazole derivatives have been found to possess potent anticancer activity, suggesting they may influence cell proliferation and survival .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Animal models are commonly used in biomedical research to predict the efficacy and toxicity profiles of new compounds .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not known. Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nitro-benzooxazole-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-nitrophenol with potassium ethylxanthate . The reaction typically proceeds under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Another method involves the cyclization of 2-mercapto-6-nitrobenzoxazole using elemental sulfur and solvents . This method provides a high yield of the desired product and is often preferred for industrial-scale production.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-benzooxazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-Nitrobenzoxazole
  • 2-Mercaptobenzoxazole
  • 6-Nitrobenzothiazole
  • 2-Mercaptobenzothiazole

Comparison

6-Nitro-benzooxazole-2-thiol is unique due to the presence of both a nitro group and a thiol group, which confer distinct reactivity and biological activity. Compared to 6-Nitrobenzoxazole, the thiol group in this compound allows for additional chemical modifications and interactions. Similarly, compared to 2-Mercaptobenzoxazole, the nitro group enhances its antimicrobial and cytotoxic properties .

Properties

IUPAC Name

6-nitro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVNWXZRBBCASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366432
Record name 2-Mercapto-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14541-93-6
Record name 2-Mercapto-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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